N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide
Description
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide is an anthraquinone derivative functionalized with a chloro substituent at position 5 and a p-toluenesulphonamide group. Anthraquinone-based sulfonamides are notable for their applications in dyes, pharmaceuticals, and materials science due to their electronic properties and structural rigidity. The chloro substituent enhances electrophilicity, while the sulfonamide group contributes to hydrogen-bonding interactions and solubility modulation .
Properties
CAS No. |
82-14-4 |
|---|---|
Molecular Formula |
C21H14ClNO4S |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(5-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H14ClNO4S/c1-12-8-10-13(11-9-12)28(26,27)23-17-7-3-5-15-19(17)21(25)14-4-2-6-16(22)18(14)20(15)24/h2-11,23H,1H3 |
InChI Key |
AEYNFHFXCAPUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide typically involves the following steps:
Diazotization and Sandmeyer Reaction: This method starts with 1-amino-5-chloroanthraquinone, which undergoes diazotization followed by a Sandmeyer reaction with Cu2Cl2.
Benzoylation: Another approach involves the benzoylation of 1-amino-5-chloroanthraquinone in o-dichlorobenzene using benzoyl chloride.
Chemical Reactions Analysis
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with analogs:
*Estimated based on structural analogs.
Key Observations:
- Chloro vs. Amino Substituents: The target compound’s chloro group increases lipophilicity (LogP ~5.5) compared to the amino-substituted analog (LogP ~2.1), which enhances membrane permeability but reduces aqueous solubility .
- Sulfonamide vs.
- Bromo-Amino Derivative: The bromo-amino analog (CAS 26868-32-6) shows higher molecular weight (471.33 g/mol) and PSA (114.7 Ų) due to additional bromine and amino groups, which may influence biological target selectivity .
Structural and Electronic Comparisons
- Electronic Effects: The electron-withdrawing chloro group in the target compound reduces electron density on the anthraquinone ring, enhancing electrophilic reactivity compared to amino-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
